molecular formula C8H8FNO2 B13586189 2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone

2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone

Cat. No.: B13586189
M. Wt: 169.15 g/mol
InChI Key: SAIFZVSQZMIGBV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8FNO2 It is a derivative of ethanone, featuring an amino group at the second position and a fluoro-hydroxyphenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-hydroxyphenyl)ethanone
  • 1-(4-Amino-2-hydroxyphenyl)ethanone
  • 2-Amino-1-(4-hydroxyphenyl)ethanone

Uniqueness

2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-amino-1-(3-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8FNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,11H,4,10H2

InChI Key

SAIFZVSQZMIGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)O

Origin of Product

United States

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